1H-Tetrazole-1-dodecanoic acid
Description
1H-Tetrazole-1-acetic acid (CAS: 21732-17-2) is a tetrazole derivative with a carboxylic acid substituent at the 1-position of the tetrazole ring. It is a white crystalline solid widely used as a pharmaceutical intermediate, particularly in synthesizing cephalosporin antibiotics like cefazolin . The compound’s structure allows for coordination chemistry applications due to the tetrazole ring’s electron-rich nature and the carboxylic acid group’s chelating properties . Its synthesis typically involves reactions of sodium azide with nitriles or via alkylation of tetrazole precursors .
Properties
CAS No. |
117027-70-0 |
|---|---|
Molecular Formula |
C13H24N4O2 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
12-(tetrazol-1-yl)dodecanoic acid |
InChI |
InChI=1S/C13H24N4O2/c18-13(19)10-8-6-4-2-1-3-5-7-9-11-17-12-14-15-16-17/h12H,1-11H2,(H,18,19) |
InChI Key |
XIKUMHJOFWAQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-dodecanoic acid can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of 1H-Tetrazole-1-dodecanoic acid typically involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance yield and reduce reaction times . These methods offer advantages such as shorter reaction times, lower energy consumption, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-1-dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
1H-Tetrazole-1-dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Incorporated into various clinical drugs, including antihypertensive agents and antibiotics.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-dodecanoic acid involves its interaction with molecular targets and pathways. Tetrazoles can form hydrogen bonds and coordinate with metal ions, facilitating receptor-ligand interactions. The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion, enhancing their binding affinity to biological targets . Additionally, tetrazoles can penetrate cell membranes more easily due to their lipid solubility, making them effective in drug delivery .
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrazole-Carboxylic Acid Derivatives
The biological, chemical, and pharmacological properties of tetrazole derivatives vary significantly based on substituent type (alkyl, aryl, heterocyclic) and chain length. Below is a detailed comparison of 1H-tetrazole-1-acetic acid with analogous compounds.
Substituent Effects on Bioactivity
- 1H-Tetrazole-1-acetic acid : Exhibits moderate antioxidant activity in radical scavenging assays (e.g., DPPH), but lower efficacy compared to 1,5-disubstituted tetrazoles like S10 (from ), which showed superior scavenging due to extended conjugation and electron-donating groups .
- 2-(1H-Tetrazol-1-yl)acetic acid monohydrate: Structurally similar but includes a water molecule in the crystal lattice. Its coordination with transition metals (e.g., Cu²⁺) enhances applications in material science, unlike simpler alkyl-tetrazole acids .
- Phenyl-tetrazol-1-yl-acetic acid (CAS: 876716-29-9): The phenyl group increases lipophilicity, improving membrane permeability but reducing water solubility compared to 1H-tetrazole-1-acetic acid .
Chain Length and Functional Group Variations
Key Research Findings
- Antioxidant Activity: 1,5-Disubstituted tetrazoles (e.g., S10) outperform monosubstituted derivatives like 1H-tetrazole-1-acetic acid in DPPH assays, with IC₅₀ values ~50% lower due to resonance stabilization of radical intermediates .
- Solubility and Bioavailability : Shorter alkyl chains (e.g., acetic acid derivatives) exhibit higher aqueous solubility but lower cell permeability than phenyl or cyclohexyl-substituted analogs .
- Thermal Stability : Tetrazole-acetic acid derivatives decompose at ~200°C, whereas bulkier analogs (e.g., cyclohexyl-containing) show stability up to 250°C .
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